3-Phenoxypropyl acetate

Descripción general

Descripción

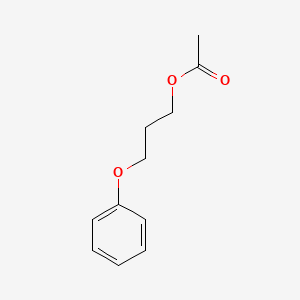

3-Phenoxypropyl acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is an ester derived from phenol and propyl acetate, characterized by a phenoxy group attached to a propyl acetate moiety. This compound is used in various applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Phenoxypropyl acetate can be synthesized through a one-pot synthetic method involving phenolic esters and halogenated alcohols . The reaction typically involves the following steps:

Starting Materials: Phenolic esters and halogenated alcohols.

Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, with the presence of a base to facilitate the acyl transfer.

Product Isolation: The product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenoxypropyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenol and propyl acetate.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phenol and propyl acetate.

Oxidation: Carboxylic acids or other oxidized derivatives.

Substitution: Various substituted phenoxypropyl acetates depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Safety

3-Phenoxypropyl acetate has the molecular formula and a molecular weight of approximately 178.23 g/mol. It exhibits a sweet, balsamic flavor profile and is primarily utilized in the food industry as a flavoring agent. The compound is recognized for its low toxicity levels, with studies indicating no significant genotoxicity or skin sensitization concerns at typical usage levels .

Applications in Flavoring and Fragrance

- Flavoring Agent :

- Fragrance Component :

Pharmaceutical Potential

Research has begun to explore the potential pharmaceutical applications of this compound. Preliminary studies suggest that its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. However, comprehensive clinical studies are still necessary to validate these claims.

Table 1: Summary of Applications

Case Study: Flavor Profile Analysis

A study conducted on the flavor profile of various cinnamon types revealed that this compound is a significant contributor to the characteristic aroma of Ceylon cinnamon (Cinnamomum verum). The compound was detected at high concentrations, suggesting its role as a biomarker for cinnamon consumption .

Safety Assessment

A safety assessment evaluated the genotoxicity and repeated dose toxicity of this compound. The results indicated that it does not exhibit genotoxic properties, with a No Observed Adverse Effect Level (NOAEL) established at 333 mg/kg/day for repeated exposure .

Mecanismo De Acción

The mechanism of action of 3-Phenoxypropyl acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Phenoxyacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

Phenoxyethanol: Similar structure but with an ethanol group instead of a propyl acetate group.

Phenyl acetate: Similar ester structure but with a phenyl group instead of a phenoxy group.

Uniqueness

3-Phenoxypropyl acetate is unique due to its specific combination of a phenoxy group and a propyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biological studies, and industrial production.

Actividad Biológica

3-Phenoxypropyl acetate (CAS Number: 122-72-5) is an acetate ester derived from 3-phenylpropan-1-ol. This compound has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Empirical Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- CAS Number : 122-72-5

Synthesis and Characterization

This compound can be synthesized through various methods, including one-pot reactions involving phenolic esters and halogenated alcohols. A study reported a facile method yielding the compound with good conversions using potassium carbonate as a base in DMF solvent . The synthesis route is crucial for understanding the compound's properties and potential applications.

1. Genotoxicity and Mutagenicity

Research indicates that this compound is not genotoxic. A safety assessment based on read-across data from similar compounds, such as phenethyl acetate, demonstrated no mutagenic activity in bacterial reverse mutation assays (Ames test). No increases in revertant colonies were observed at concentrations up to 5000 μg/plate . This suggests that this compound does not pose significant genotoxic risks.

2. Skin Sensitization

In a Local Lymph Node Assay (LLNA), this compound did not exhibit sensitizing properties at concentrations up to 50% (12500 μg/cm²) . Additionally, no reactions indicative of skin sensitization were noted in guinea pig tests, reinforcing its safety profile for dermal exposure.

3. Reproductive and Repeated Dose Toxicity

The compound exhibited a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and reproductive toxicity endpoints . This indicates a low risk associated with prolonged exposure at typical usage levels.

Case Study: Antiulcer Activity

A study explored the synthesis of phenoxypropylamines derived from this compound, evaluating their antiulcer activity. The results indicated that certain derivatives showed significant gastric acid antisecretory effects, with inhibition percentages ranging from 47.5% to 98.1% . This suggests potential therapeutic applications for compounds related to this compound in managing gastric conditions.

Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Genotoxicity | Not genotoxic; no mutagenic effects observed |

| Skin Sensitization | Non-sensitizing up to 50% concentration |

| Reproductive Toxicity | MOE > 100 indicates low risk |

| Antiulcer Activity | Significant inhibition of gastric acid secretion |

Propiedades

IUPAC Name |

3-phenoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXUFODEISZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.